REACTION_CXSMILES
|
[F:1][C:2]1[CH:3]=[CH:4][C:5]([N+:15]([O-])=O)=[C:6]([NH:8][C:9]([CH3:14])([C:11](O)=[O:12])[CH3:10])[CH:7]=1>C(O)C.[Pd]>[CH3:10][C:9]1([CH3:14])[NH:8][C:6]2[C:5](=[CH:4][CH:3]=[C:2]([F:1])[CH:7]=2)[NH:15][C:11]1=[O:12]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
FC=1C=CC(=C(C1)NC(C)(C(=O)O)C)[N+](=O)[O-]
|
Name
|
41
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
1 L
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Name
|
|
Quantity
|
1.8 (± 0.1) g
|
Type
|
catalyst
|
Smiles
|
[Pd]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
FILTRATION
|
Details
|
the catalyst is filtered off
|
Type
|
CONCENTRATION
|
Details
|
after concentration (with heating) to about 100 ml
|
Type
|
CONCENTRATION
|
Details
|
further concentrated
|
Type
|
CUSTOM
|
Details
|
The crude product is chromatographed on silica gel (900 ml)
|
Type
|
WASH
|
Details
|
eluting with ethyl acetate/dichloromethane (20/80)
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |